Home > Products > Screening Compounds P48021 > 2-Pyrimidin-4-yl-nicotinic acid
2-Pyrimidin-4-yl-nicotinic acid -

2-Pyrimidin-4-yl-nicotinic acid

Catalog Number: EVT-12028929
CAS Number:
Molecular Formula: C10H7N3O2
Molecular Weight: 201.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Pyrimidin-4-yl-nicotinic acid is an organic compound that combines the structural features of pyrimidine and nicotinic acid. This compound is part of a broader class of heterocyclic compounds, which are characterized by their cyclic structure containing atoms of at least two different elements. The presence of both nitrogen and carbon in its structure allows for diverse chemical reactivity and biological activity.

Source

The compound can be synthesized from readily available precursors, primarily nicotinic acid and pyrimidine derivatives. The synthesis involves various chemical reactions that facilitate the formation of the pyrimidine ring and the incorporation of the nicotinic acid moiety.

Classification

2-Pyrimidin-4-yl-nicotinic acid falls under the category of heterocyclic compounds, specifically pyridine and pyrimidine derivatives. It is classified as a carboxylic acid due to the presence of a carboxyl group in its structure, which contributes to its acidic properties.

Synthesis Analysis

Methods

The synthesis of 2-Pyrimidin-4-yl-nicotinic acid can be achieved through several methods, predominantly involving nucleophilic substitution reactions. A common synthetic route starts with the esterification of nicotinic acid, followed by oxidation and subsequent nucleophilic substitutions.

Technical Details

  1. Esterification: Nicotinic acid is reacted with an alcohol (e.g., ethanol) in the presence of a catalyst such as sulfuric acid to form an ester.
  2. Oxidation: The resulting ester is oxidized using reagents like 3-chloroperoxybenzoic acid to form pyridine N-oxides.
  3. Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide to introduce a cyano group, followed by reduction to yield the final product .
Molecular Structure Analysis

Structure

The molecular formula for 2-Pyrimidin-4-yl-nicotinic acid is C12H10N3O2C_{12}H_{10}N_3O_2. The structure features a pyrimidine ring fused with a nicotinic acid moiety, showcasing both aromaticity and heteroatoms that contribute to its chemical properties.

Data

  • Molecular Weight: Approximately 230.22 g/mol
  • Melting Point: Reported melting points vary based on different derivatives but typically range around 200–220 °C.
Chemical Reactions Analysis

Reactions

2-Pyrimidin-4-yl-nicotinic acid participates in various chemical reactions, including:

  1. Nucleophilic Substitution: Reacts with nucleophiles to form substituted derivatives.
  2. Oxidation: Can be oxidized to form corresponding carboxylic acids or other functional groups.
  3. Reduction: Reduction reactions can convert nitro or carbonyl groups into amines or alcohols.

Technical Details

In practical applications, these reactions are often facilitated by catalysts or specific reaction conditions (temperature, pressure) to optimize yield and selectivity .

Mechanism of Action

Process

The mechanism of action for 2-Pyrimidin-4-yl-nicotinic acid primarily involves its interaction with biological targets such as enzymes or receptors. Its structural similarity to nicotinic acid allows it to modulate pathways related to neurotransmission and cellular signaling.

Data

Research indicates that derivatives of this compound exhibit various pharmacological activities, including anti-inflammatory and anti-fibrotic effects, suggesting potential therapeutic applications in treating diseases characterized by excessive fibrosis or inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and ethanol; insoluble in non-polar solvents.

Chemical Properties

  • Acidity: Exhibits acidic behavior due to the carboxylic group.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses indicate that the compound's stability and reactivity make it suitable for various synthetic applications in medicinal chemistry .

Applications

Scientific Uses

2-Pyrimidin-4-yl-nicotinic acid has garnered attention in medicinal chemistry due to its potential therapeutic applications. Key areas include:

  1. Pharmacology: Investigated for its role in developing anti-fibrotic agents.
  2. Biochemistry: Used in studies related to enzyme inhibition and receptor modulation.
  3. Material Science: Explored for use in creating novel materials with specific electronic or optical properties.

The compound's versatility stems from its unique structural attributes, making it a valuable candidate for further research and development in various scientific fields .

Introduction: Scaffold Significance and Research Context

Pyrimidine-Nicotinic Acid Hybrids as Privileged Structures in Medicinal Chemistry

The fusion of pyrimidine and nicotinic acid (pyridine-3-carboxylic acid) scaffolds yields 2-pyrimidin-4-yl-nicotinic acid, a bicyclic heterocyclic compound exhibiting enhanced and often unique pharmacological properties. Privileged structures in medicinal chemistry refer to molecular frameworks capable of providing high-affinity ligands for multiple biological targets through strategic modifications. Pyrimidine and nicotinic acid individually serve as ubiquitous pharmacophores:

  • Pyrimidine is a fundamental component of nucleic acids and coenzymes, prevalent in FDA-approved drugs (14% of all drugs contain this moiety) [3]. Its electron-deficient nature facilitates π-π stacking and hydrogen bonding with biological targets.
  • Nicotinic acid (vitamin B3) acts as a precursor to NAD+/NADP+, crucial for cellular redox reactions. Its carboxyl group enables metal coordination and hydrogen bonding, enhancing target engagement [3].

Hybridization creates a multifunctional scaffold that merges the hydrogen-bonding capacity of pyrimidine (N1, C2=O/NH₂, N3) with the directional metal-coordinating and polar interactions of the nicotinic acid carboxyl group. This dual functionality permits simultaneous interactions with divergent binding pockets in enzymes, as evidenced by:

  • Enhanced target promiscuity: Derivatives show activity across kinase inhibitors, antimalarials, and topoisomerase modulators [1] [4].
  • Bioisosteric versatility: The pyrimidin-4-yl group mimics phenyl, pyridyl, or other planar heterocycles, while the carboxylic acid serves as a bioisostere for tetrazoles, acyl sulfonamides, or hydroxamic acids [3].

Table 1: Key Pharmacophoric Features of 2-Pyrimidin-4-yl-nicotinic Acid

Structural ElementChemical PropertiesBiological Interactions
Pyrimidin-4-yl ringElectron-deficient heterocycleπ-π stacking with Phe/Tyr residues; H-bond acceptance at N1/N3
Nicotinic acid carboxylIonizable (pKa ~4.5), bidentateSalt bridges with Arg/Lys; metal coordination (Mg²⁺, Zn²⁺)
Bicyclic corePlanar conformationEnhanced rigidity for selective pocket binding
2,4-Substitution patternAsymmetric polaritySimultaneous hydrophobic/hydrophilic interactions

Historical Development of Bicyclic Heterocycles as Bioactive Templates

The rational design of bicyclic heterocycles evolved from early observations of natural product bioactivity. Historical milestones include:

  • 1950s–1970s: Identification of nicotinic acid’s lipid-modifying effects spurred synthesis of fused derivatives. Isoniazid (pyridine-4-carboxamide), derived from nicotinic acid, became a first-line antitubercular agent [3] [5].
  • 1980s–1990s: Pyrimidine-based antimetabolites (e.g., 5-fluorouracil) highlighted pyrimidine’s role in targeting nucleotide metabolism. Hybrid scaffolds emerged to enhance selectivity [4].
  • 2000s–Present: Advances in multicomponent reactions (e.g., Knoevenagel-Michael cyclizations) enabled efficient construction of pyrimidine-nicotinic acid hybrids. Green synthesis methods using nanocatalysts or solvent-free conditions improved yields (>80%) [7].

Structural evolution prioritized optimizing pharmacokinetic properties:

  • Early analogs suffered from poor solubility due to excessive planarity. Introduction of alkylamino substituents (e.g., at pyrimidine C2) increased solubility (e.g., ARN21929: thermodynamic solubility = 596 µM) without compromising activity [4].
  • Regiochemical refinements: Shifting the nicotinic acid nitrogen from position 1 (pyrido[4,3-d]pyrimidine) to position 3 (pyrimidin-4-yl-nicotinate) improved metabolic stability (mouse microsomal t½ > 30 min) [4].

Table 2: Evolution of Key Bicyclic Heterocycle Templates

EraRepresentative ScaffoldTherapeutic ApplicationSynthetic Advance
1950sIsonicotinic acid hydrazideAntitubercularBase-catalyzed hydrazination
1980sPyrimidine-5-carboxamidesAnticancer (DHFR inhibition)Pd-catalyzed coupling
2000sPyrano[2,3-d]pyrimidinesAntimicrobialMulticomponent solvent-free synthesis
2020s2-Pyrimidin-4-yl-nicotinic acidsKinase/topoisomerase inhibitionTransition-metal-free cyclization

Therapeutic Target Landscape for Pyrimidinylnicotinate Derivatives

Derivatives of 2-pyrimidin-4-yl-nicotinic acid demonstrate polypharmacology by engaging diverse disease-relevant targets:

Antiparasitic Applications

  • Plasmodium falciparum kinase inhibitors: Hybrids disrupt parasitic kinases (e.g., PfPK7) via ATP-competitive binding. Analogues with 4-aminopyrimidine substitutions show IC₅₀ < 5 µM against multidrug-resistant strains [1].
  • Tubulin polymerization disruptors: Bicyclic cores mimic colchicine binding site inhibitors (CBSIs). Thienopyrimidine analogs (e.g., compound 20) inhibit tubulin assembly (IC₅₀ = 1.6 µM) and exhibit vascular disrupting activity [2].

Oncology Targets

  • Topoisomerase II (topoII) inhibition: Tetrahydropyrido[4,3-d]pyrimidines (e.g., ARN21929) stabilize topoII-DNA cleavage complexes (IC₅₀ = 4.5 ± 1.0 µM). Fluorine ortho to the aniline group boosts potency 5-fold by altering electron density [4].
  • Kinase modulation: Nicotinic acid’s carboxylate anchors interactions with kinase hinge regions. Pyrimidin-4-yl extensions occupy hydrophobic pockets, as seen in sorafenib derivatives targeting VEGFR/PDGFR [3].

Metabolic and Neurological Targets

  • Sirtuin activators: NAD⁺-dependent deacetylases require nicotinamide intermediates. Hybrid scaffolds elevate cellular NAD⁺, showing potential in neurodegenerative models (Huntington’s/Parkinson’s) [5] [6].
  • GPR109a agonists: Nicotinic acid’s receptor for lipid regulation. Pyrimidine conjugates may enhance specificity over flushing responses [5].

Table 3: Primary Therapeutic Targets of Pyrimidinylnicotinate Derivatives

Target ClassSpecific TargetDerivative ExampleBiological Activity
KinasesPfPK7 (malaria)4-Amino-6-aryl derivativesIC₅₀ = 2.7 µM (Pf3D7 strain)
TubulinColchicine binding siteThieno[3,2-d]pyrimidineTubulin IC₅₀ = 1.6 µM; antiproliferative IC₅₀ = 86.6 nM
TopoisomerasesTopoIIα ATPase domainARN21929TopoII IC₅₀ = 4.5 µM
Metabolic receptorsGPR109aFluorinated nicotinatesHDL ↑ 25%, triglycerides ↓ 30%

Properties

Product Name

2-Pyrimidin-4-yl-nicotinic acid

IUPAC Name

2-pyrimidin-4-ylpyridine-3-carboxylic acid

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

InChI

InChI=1S/C10H7N3O2/c14-10(15)7-2-1-4-12-9(7)8-3-5-11-6-13-8/h1-6H,(H,14,15)

InChI Key

DNUSEHOQLBQBRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=NC=NC=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.